molecular formula C19H15NO3 B6434709 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one CAS No. 309926-33-8

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one

Cat. No.: B6434709
CAS No.: 309926-33-8
M. Wt: 305.3 g/mol
InChI Key: IKGIBRHEJGSZQC-UHFFFAOYSA-N
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Description

3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one is a heterocyclic conjugate comprising a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety linked via a carbonyl group to a 2H-chromen-2-one (coumarin) scaffold. This hybrid structure leverages the pharmacological versatility of both components: THIQ derivatives are known for modulating neurotransmitter systems and multidrug resistance (MDR) proteins , while coumarins exhibit diverse bioactivities, including antimicrobial, antitumor, and anti-inflammatory effects . The compound’s unique architecture positions it as a candidate for targeting P-glycoprotein (P-gp), a critical mediator of MDR in cancer cells .

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-18(20-10-9-13-5-1-2-7-15(13)12-20)16-11-14-6-3-4-8-17(14)23-19(16)22/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGIBRHEJGSZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163063
Record name 3-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309926-33-8
Record name 3-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309926-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation for Chromen-2-One Activation

The chromen-2-one core is often functionalized via Friedel-Crafts acylation, leveraging its electron-rich aromatic system. In a representative procedure, chromen-2-one undergoes acylation with 1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride in the presence of Lewis acids such as AlCl₃ or FeCl₃. Reaction conditions typically involve anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions, achieving yields of 58–65%.

Key variables influencing yield:

  • Catalyst loading : Excess AlCl₃ (>1.2 equiv) leads to over-acylation.

  • Temperature control : Reactions above 10°C promote decomposition of the acyl chloride intermediate.

The Suzuki-Miyaura cross-coupling reaction enables the introduction of diverse aryl groups to the tetrahydroisoquinoline moiety. Using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids, this method achieves regioselective coupling at the C-1 position of tetrahydroisoquinoline. A study employing 2-methoxyphenylboronic acid reported a 72% yield under refluxing toluene.

Optimized conditions:

ParameterOptimal Value
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2.0 equiv)
SolventToluene
Temperature110°C
Reaction Time12 h

Domino Reaction Sequences for One-Pot Synthesis

Demethylation/Lactonization Protocol

A novel domino reaction developed by Hetchem researchers synthesizes the target compound via sequential demethylation, lactone ring opening, and re-lactonization. Starting from 3-(2,3-dimethoxyphenyl)-6,7-dimethoxy-1-oxoisochroman-4-carboxylic acid, treatment with HBr/AcOH at 120°C induces a cascade of transformations, yielding the final product in 68% isolated yield.

Critical steps in the domino pathway:

  • Demethylation : HBr cleaves methoxy groups to phenolic hydroxyls.

  • Lactone ring opening : Acidic conditions hydrolyze the isochroman lactone.

  • Decarboxylation : Loss of CO₂ generates the chromen-2-one scaffold.

Boron Tribromide-Mediated Cyclization

Boron tribromide (BBr₃) serves as a dual-purpose reagent for demethylation and cyclization. In a gram-scale synthesis, BBr₃ (3.0 equiv) in DCM at −78°C facilitates simultaneous deprotection of methoxy groups and intramolecular lactonization, achieving 75% yield with >95% purity.

Catalytic Systems and Reaction Optimization

Homogeneous vs. Heterogeneous Catalysis

Comparative studies highlight the advantages of heterogeneous catalysts for recyclability and reduced metal leaching. For instance, Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole magnetic nanoparticles catalyze acyl transfer reactions with 82% yield and five reuses without significant activity loss.

Performance comparison:

Catalyst TypeYield (%)Recyclability
AlCl₃ (homogeneous)65None
Fe₃O₄@SiO₂ (hetero)825 cycles

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but necessitate rigorous drying. A solvent screening study identified tetrahydrofuran (THF) as optimal for balancing solubility and stability of intermediates.

Temperature-dependent yield profile:

Temperature (°C)Yield (%)
2545
6062
11072

Analytical Characterization and Quality Control

Spectroscopic Verification

¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals:

  • δ 7.85 (d, J = 8.0 Hz, H-4 chromenone)

  • δ 6.95–7.45 (m, aromatic protons)

  • δ 4.30 (s, H-2 tetrahydroisoquinoline).

HRMS (ESI-TOF) confirms the molecular ion peak at m/z 306.1234 [M+H]⁺ (calcd. 306.1230).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) shows a single peak at retention time 6.8 min, confirming >98% purity. Method validation parameters include:

  • Linearity : R² = 0.9995 (1–100 μg/mL)

  • LOD/LOQ : 0.1 μg/mL and 0.3 μg/mL.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Microreactor systems reduce reaction times from hours to minutes by enhancing heat/mass transfer. A pilot-scale study using a Corning AFR module achieved 85% yield at 150°C and 10 bar pressure, surpassing batch reactor performance by 18%.

Waste Reduction Strategies

Solvent recovery systems (e.g., rotary evaporation with cold traps) reclaim >90% of DCM and toluene. Solid waste from spent catalysts is treated with EDTA solutions to extract residual metals for reuse .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can also occur, especially at the carbonyl group. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the chromenone moiety. Halogenation followed by substitution with nucleophiles such as amines or thiols is common.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Halogenation with N-bromosuccinimide (NBS) followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted chromenone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have demonstrated that derivatives of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one exhibit significant cytotoxicity against various cancer cell lines. For instance, a study synthesized conjugates of this compound and tested their efficacy against breast and lung cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis .
  • Neuroprotective Effects :
    • The compound has been investigated for its neuroprotective properties. Research indicates that it can modulate neurotransmitter systems, potentially serving as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Properties :
    • Another area of application is its antimicrobial activity. Studies have shown that the compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Biological Studies

  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown inhibition of certain kinases implicated in cancer progression . This suggests potential applications in targeted therapy.
  • Biomolecular Interactions :
    • Its structural characteristics allow it to interact with various biomolecules, making it useful as a probe in studying biological pathways and mechanisms .

Materials Science Applications

  • Organic Electronics :
    • The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic photovoltaic devices .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating effectiveness at low concentrations .
Study 2NeuroprotectionShowed potential for reducing neuroinflammation and protecting neuronal cells from oxidative stress .
Study 3Antimicrobial ActivityExhibited broad-spectrum antimicrobial activity against various pathogens .

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety can interact with neurotransmitter receptors, while the chromenone moiety can bind to enzymes involved in oxidative stress pathways. This dual interaction allows the compound to exert its effects through multiple pathways, making it a versatile candidate for drug development.

Comparison with Similar Compounds

Key Insights :

  • Linker Flexibility : Compounds with flexible alkyl spacers (e.g., 3i) show moderate activity, while rigid or aromatic linkers (e.g., 3k) enhance potency due to improved hydrophobic interactions with P-gp’s transmembrane domains .
  • Substituent Effects : Methoxy groups on THIQ (e.g., 6,7-dimethoxy) increase affinity by forming hydrogen bonds with P-gp’s ATP-binding site . Methyl groups on the coumarin scaffold (3,4-dimethyl) improve metabolic stability .

Comparison with Non-THIQ Coumarin Derivatives

Coumarins lacking the THIQ moiety exhibit distinct biological profiles:

Compound Structure Activity (IC₅₀ or MIC) Target Reference
5,7-Dihydroxy-4-propyl-2H-chromen-2-one Propyl substituent; dihydroxy MIC: 8 µg/mL (E. coli) Antimicrobial
Fluorescent 2H-chromen-2-one derivatives Varied alkyl/aryl substituents IC₅₀: 10–50 µM (HeLa cells) Antitumor
Target Compound THIQ-carbonyl-coumarin IC₅₀: 12 nM (P-gp) MDR reversal in cancer

Key Insights :

  • Antimicrobial vs. Anticancer Focus : Simple coumarins (e.g., 5,7-dihydroxy-4-propyl) prioritize antimicrobial activity via membrane disruption , while the target compound’s THIQ conjugation redirects efficacy toward MDR modulation.
  • Potency Enhancement: The THIQ moiety’s interaction with P-gp’s drug-binding pocket confers >1000-fold greater potency compared to non-THIQ coumarins .

Biological Activity

The compound 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one is a derivative of tetrahydroisoquinoline and chromenone, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline (THIQ) derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The structural modifications in THIQ derivatives often enhance their biological potency and selectivity against specific targets. The compound in focus combines the THIQ scaffold with a chromenone moiety, potentially increasing its therapeutic applications.

1. Antimicrobial Activity

Recent studies have demonstrated that THIQ derivatives exhibit significant antimicrobial properties. The compound this compound has shown promising results against various bacterial and fungal strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
    • Escherichia coli: MIC = 0.18 ± 0.06 mg/mL
    • Staphylococcus aureus: MIC = 0.25 ± 0.05 mg/mL
    • Candida albicans: MIC = 0.20 ± 0.04 mg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

2. Neuroprotective Effects

The neuroprotective potential of THIQ derivatives is particularly noteworthy in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline.

  • AChE Inhibition :
    • The compound demonstrated an IC50 value of approximately 50 µM, indicating moderate inhibition compared to standard AChE inhibitors like donepezil .

3. Anticancer Properties

Preliminary studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G1 phase .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. The presence of the tetrahydroisoquinoline moiety contributes to its binding affinity for biological targets, while the carbonyl group enhances its lipophilicity and cellular uptake.

Key SAR Findings:

  • Substituents on the chromenone ring significantly affect activity; electron-withdrawing groups enhance potency.
  • Modifications at the nitrogen position of the THIQ scaffold have been shown to alter pharmacokinetic properties and biological efficacy.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study involving a series of THIQ derivatives, including our compound of interest, was conducted to evaluate their antimicrobial properties against a panel of pathogens. Results indicated that compounds with halogen substitutions exhibited enhanced activity due to increased interactions with bacterial cell membranes .

Case Study 2: Neuroprotective Screening
In a neuroprotection model using SH-SY5Y neuroblastoma cells exposed to oxidative stress, the compound showed a significant reduction in cell death compared to controls. This suggests potential therapeutic applications in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one derivatives?

  • Methodology : The compound and its analogs are synthesized via microwave-assisted nucleophilic substitution between hydroxycoumarins and halides (e.g., α,α′-dibromo-xylenes or 1,ω-dibromoalkanes) in anhydrous acetone with K₂CO₃ and KI catalysis. Purification involves column chromatography, and structures are confirmed by ¹H NMR (δ 2.19–7.65 ppm) and HRMS .

Q. How is structural purity confirmed for these derivatives?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy at 300–500 MHz in deuterated solvents (e.g., DMSO-d₆) identifies proton environments and coupling constants. High-resolution mass spectrometry (HRMS) using ESI-Q-TOF confirms molecular weights (m/z range: 50–3000 Da). Melting points are determined via capillary methods .

Q. What in vitro assays are used to evaluate P-glycoprotein (P-gp) inhibition?

  • Methodology : The Calcein-AM assay in MDCK-MDR1 cells measures P-gp inhibition by quantifying intracellular calcein fluorescence (ex/em: 485/535 nm). IC₅₀ values are calculated using nonlinear regression, with verapamil as a reference inhibitor .

Advanced Research Questions

Q. How do structural modifications at coumarin C3/C4 and linker design affect P-gp affinity and selectivity over MRP1?

  • Methodology :

  • SAR Analysis : Bulky substituents (e.g., Br at C3 in 3r or phenyl in 3u ) enhance P-gp affinity (IC₅₀ = 160–280 nM) while maintaining >350-fold selectivity over MRP1. Flexible polymethylene spacers (e.g., in 3h , IC₅₀ = 70 nM) outperform rigid xylyl linkers due to better accommodation in the P-gp binding pocket .
  • Computational Validation : Molecular docking (AutoDock Vina) on a human P-gp homology model (PDB: 4M1M) identifies hydrophobic interactions between coumarin C3 substituents and residues like Phe-974 and Tyr-310 .

Q. What experimental approaches resolve contradictions in activity data between similar derivatives?

  • Methodology :

  • Comparative Binding Free Energy (ΔG) Calculations : Molecular dynamics (AMBER FF14SB) evaluates ligand stability in the P-gp binding site. For example, 3h ’s lower ΔG (−9.2 kcal/mol) versus 3j (−7.1 kcal/mol) correlates with its higher potency .
  • Cellular Co-incubation Assays : Co-administration with doxorubicin in MDCK-MDR1 cells quantifies MDR reversal (e.g., 3h restores doxorubicin cytotoxicity by 85% at 1 μM) .

Q. How can molecular docking guide the design of selective P-gp inhibitors?

  • Methodology :

  • Protonation State Optimization : Ligands are protonated at physiological pH (e.g., THIQ nitrogen) to mimic in vivo conditions.
  • Grid Parameterization : Docking grids centered on P-gp’s drug-binding pocket (coordinates: x=15 Å, y=20 Å, z=25 Å) prioritize residues critical for substrate recognition (e.g., Gln-725, Val-978) .

Q. What strategies improve pharmacokinetic compatibility of these inhibitors?

  • Methodology :

  • Metabolic Stability Assays : Liver microsome studies (human/rat) assess CYP450-mediated degradation. Derivatives with 6,7-dimethoxy-THIQ show reduced CYP3A4 inhibition compared to elacridar .
  • Blood-Brain Barrier (BBB) Penetration Prediction : QSAR models (e.g., SwissADME) prioritize compounds with logP < 3.5 and polar surface area < 90 Ų .

Methodological Considerations

  • Data Reproducibility : Standardize cell culture conditions (DMEM + 10% FBS, 37°C, 5% CO₂) and passage numbers (<20) for MDCK-MDR1/MRP1 assays .
  • Statistical Rigor : Use GraphPad Prism for dose-response curves (n=3, SEM < 10%) and ANOVA for IC₅₀ comparisons .

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